molecular formula C6H8AsNO3 B134828 2-Aminophenylarsonic acid CAS No. 2045-00-3

2-Aminophenylarsonic acid

Cat. No. B134828
CAS RN: 2045-00-3
M. Wt: 217.05 g/mol
InChI Key: LQCOCUQCZYAYQK-UHFFFAOYSA-N
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Description

2-Aminophenylarsonic acid, also known as o-arsanilic acid, is a chemical compound with the molecular formula C6H8AsNO3 and a molecular weight of 217.06 . It appears as a white to light yellow to light orange powder or crystal .


Molecular Structure Analysis

The molecular structure of 2-Aminophenylarsonic acid can be represented by the InChI code 1S/C6H8AsNO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,8H2,(H2,9,10,11) . The exact mass of the compound is 216.972015 .


Physical And Chemical Properties Analysis

2-Aminophenylarsonic acid has a melting point of 154-155°C . It is soluble in methanol and insoluble in benzene, acetone, and chloroform .

Safety and Hazards

2-Aminophenylarsonic acid is classified as a dangerous substance. It is toxic if swallowed or inhaled, and it is very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

It’s known that the compound has been used to promote growth and prevent or treat dysentery in poultry and swine .

Biochemical Pathways

It’s known that arsenic-induced metabolic disorders can disrupt lipid metabolism, amino acid metabolism, and carbohydrate metabolism .

Pharmacokinetics

It’s known that the compound is soluble in water , which could impact its bioavailability.

Result of Action

It’s known that the compound can cause blindness and is ototoxic and nephrotoxic in animals .

Action Environment

The action of o-Arsanilic acid can be influenced by environmental factors. For example, the compound can be transformed into highly toxic arsenate in the environment . Additionally, the compound’s action, efficacy, and stability can be influenced by factors such as pH, temperature, and the presence of other substances.

properties

IUPAC Name

(2-aminophenyl)arsonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H8AsNO3/c8-6-4-2-1-3-5(6)7(9,10)11/h1-4H,8H2,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCOCUQCZYAYQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)[As](=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8AsNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40174395
Record name 2-Aminophenylarsonic acid
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Molecular Weight

217.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-Aminophenylarsonic acid

CAS RN

2045-00-3
Record name o-Arsanilic acid
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Record name 2-Aminophenylarsonic acid
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Record name o-Arsanilic acid
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Record name 2-Aminophenylarsonic acid
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Record name 2-AMINOPHENYLARSONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular structure and formula of o-Arsanilic acid?

A1: o-Arsanilic acid, also known as 2-Aminophenylarsonic acid, has the molecular formula C6H8AsNO3. Its structure consists of a benzene ring with an amino group (NH2) at the ortho position (position 2) relative to an arsonic acid group (AsO3H2).

Q2: How does o-Arsanilic acid interact with metal ions?

A2: o-Arsanilic acid acts as a chelating agent, forming complexes with various metal ions. Studies have shown its interaction with diorganotin(IV) oxides, resulting in polymeric complexes where the arsonic acid group coordinates to the tin center. [, ] Similar interactions have been observed with other metal ions like cobalt(II), nickel(II), zinc(II), and cadmium(II).

Q3: What analytical techniques are commonly employed to detect and quantify o-Arsanilic acid?

A3: Several analytical techniques are available for o-Arsanilic acid analysis. These include:

  • Capillary electrophoresis coupled with inductively coupled plasma mass spectrometry (CE-ICP-MS): This technique offers high sensitivity and selectivity for arsenic speciation, allowing researchers to distinguish o-Arsanilic acid from other arsenic compounds. [, ]
  • High-performance liquid chromatography (HPLC) coupled with various detectors: HPLC can be coupled with UV-Vis detectors or mass spectrometers for separating and quantifying o-Arsanilic acid in complex mixtures.
  • Graphite furnace atomic absorption spectrophotometry (GFAAS): GFAAS allows for the determination of total arsenic content, which can be useful for assessing o-Arsanilic acid levels after appropriate sample preparation. [, ]

Q4: Are there any known applications of o-Arsanilic acid in material science?

A4: o-Arsanilic acid has been investigated for its potential in creating functional polymers. By reacting it with polyvinyl alcohol, researchers have synthesized chelating polymers capable of removing metal ions from aqueous solutions. This highlights the potential of o-Arsanilic acid as a building block for materials with specific functionalities.

Q5: What is known about the environmental fate of o-Arsanilic acid?

A5: Research suggests that o-Arsanilic acid can undergo degradation processes in the environment. Studies have focused on identifying degradation products formed when o-Arsanilic acid interacts with soil suspensions, particularly those of volcanic origin. Understanding the degradation pathways is crucial for assessing the environmental persistence and potential risks associated with this compound.

Q6: How does the structure of o-Arsanilic acid influence its interaction with p-sulfonatocalixarene (PSC6)?

A6: Studies using UV-Vis spectroscopy, HPLC, PL spectra, and NMR have investigated the interaction between o-Arsanilic acid and PSC6. The research indicates that the para isomer (p-arsanilic acid) exhibits stronger inclusion complex formation with PSC6 compared to the ortho isomer (o-Arsanilic acid). This difference is likely attributed to the steric hindrance posed by the amino group at the ortho position in o-Arsanilic acid, hindering its entry into the PSC6 cavity.

Q7: Has o-Arsanilic acid been used in the development of analytical methods?

A7: Yes, o-Arsanilic acid has been employed as a reagent in spectrophotometric determination methods for osmium and bromate. These applications highlight its utility in analytical chemistry beyond its role as an analyte.

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